1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Overview
Description
1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Biological Activity
1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one, also known by its chemical formula C15H14O3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The structure of this compound features a methoxy-substituted phenoxy group, which is significant for its biological activity. The presence of the methoxy group (OCH3) enhances lipophilicity and may influence interactions with biological targets. The compound's molecular weight is approximately 246.27 g/mol, and it is characterized as a colorless crystalline solid.
Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:
- Anticancer Activity : The presence of the phenoxy group is crucial for activity against cancer cell lines. Studies have shown that derivatives with similar structures can inhibit cell growth and induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways (e.g., inhibition of STAT3) .
- Neuropharmacological Effects : Compounds structurally related to this compound have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating mood disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and structurally similar compounds:
Compound Name | Activity Type | IC50 Value (µM) | Mechanism |
---|---|---|---|
This compound | Anticancer | Not specified | Induces apoptosis, cell cycle arrest |
Compound A (similar structure) | Neuropharmacological | 37.8 | Modulates serotonin receptors |
Compound B (related derivative) | Anticancer | 5.67 ± 0.57 | Inhibits VEGFR-2 phosphorylation |
Compound C (structural analog) | Antimicrobial | 13.8–35.7 | Inhibitory action on carbonic anhydrase-II |
Case Studies
Several studies have explored the potential applications of compounds similar to this compound:
- Anticancer Research : A study demonstrated that a derivative with a methoxyphenoxy group exhibited significant inhibitory effects on ovarian cancer cells, reducing VEGF levels and affecting cell cycle progression . The compound's ability to interfere with key signaling pathways highlights its therapeutic potential.
- Neuropharmacology : Another investigation into related compounds revealed their interaction with serotonin and dopamine receptors, indicating possible applications in treating anxiety and depression . These findings underscore the importance of further research into the pharmacodynamics of such compounds.
Properties
IUPAC Name |
1-[4-(4-methoxyphenoxy)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(16)12-3-5-14(6-4-12)18-15-9-7-13(17-2)8-10-15/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXPZMQQZWKKMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380437 | |
Record name | 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54916-28-8 | |
Record name | 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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